

Rhizobitoxine: A Technical Guide to its Chemical Structure and Properties for Researchers

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For Immediate Release

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of **rhizobitoxine**, a compound of significant interest to researchers in microbiology, plant sciences, and drug development. This document details its physicochemical characteristics, outlines experimental protocols for its study, and visualizes its interactions with key biological pathways.

Chemical Structure and Identification

Rhizobitoxine is an enol-ether amino acid produced by several species of bacteria, most notably Bradyrhizobium elkanii, a nitrogen-fixing symbiont of legumes.[1][2] Its unique structure is central to its biological activity.

Table 1: Chemical Identification of Rhizobitoxine

Identifier	Value
IUPAC Name	(2S,3E)-2-amino-4-{[(2R)-2-amino-3-hydroxypropyl]oxy}but-3-enoic acid
Molecular Formula	C7H14N2O4
CAS Number	37658-95-0



Physicochemical Properties

The following table summarizes the known and predicted physicochemical properties of **rhizobitoxine**. Experimentally determined values are sparse in the literature; where available, they are noted.

Table 2: Physicochemical Properties of Rhizobitoxine

Property	Value	Notes
Molecular Weight	190.20 g/mol	
Melting Point	Not experimentally determined	-
Boiling Point	457.0 ± 45.0 °C	Predicted
Density	1.318 ± 0.06 g/cm ³	Predicted
рКа	1.55 ± 0.10	Predicted
Solubility	Soluble in water	
Optical Rotation	Not determined	-

Spectroscopic Data

Detailed spectroscopic data is crucial for the unambiguous identification of **rhizobitoxine**. While complete spectra are not readily available in the public domain, the following summarizes expected and reported characteristics.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation. Key expected signals would include those for the vinyl ether protons, the aminobutyric acid backbone, and the 2-amino-3-hydroxypropoxy side chain.
- Infrared (IR) Spectroscopy: The IR spectrum of rhizobitoxine is expected to show characteristic absorption bands for O-H (hydroxyl), N-H (amine), C=O (carboxylic acid), and C=C (alkene) functional groups.
- Mass Spectrometry (MS): Liquid chromatography-mass spectrometry (LC-MS) is a common method for the detection and quantification of rhizobitoxine.[3][4] The protonated molecule



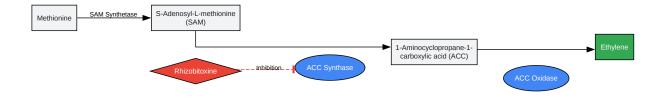
[M+H]⁺ would have an m/z of 191.10. Fragmentation patterns would involve cleavage of the ether linkage and losses of water and ammonia.

Biological Activity and Mechanism of Action

Rhizobitoxine is a potent inhibitor of two key enzymes: 1-aminocyclopropane-1-carboxylate (ACC) synthase and β -cystathionase.[2][5]

Inhibition of Ethylene Biosynthesis

The primary mechanism of action of **rhizobitoxine** in plants is the inhibition of ethylene biosynthesis. It achieves this by targeting ACC synthase, the rate-limiting enzyme in the ethylene production pathway.[5][6] This inhibition leads to reduced ethylene levels in plant tissues, which can have significant physiological effects, including the enhancement of nodulation in legumes.[2][7]



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Inhibition of Ethylene Biosynthesis by **Rhizobitoxine**.

Inhibition of β-Cystathionase

Rhizobitoxine also inhibits β -cystathionase, an enzyme involved in the methionine biosynthesis pathway in bacteria and plants. This inhibition can lead to chlorosis (yellowing) in some plants.

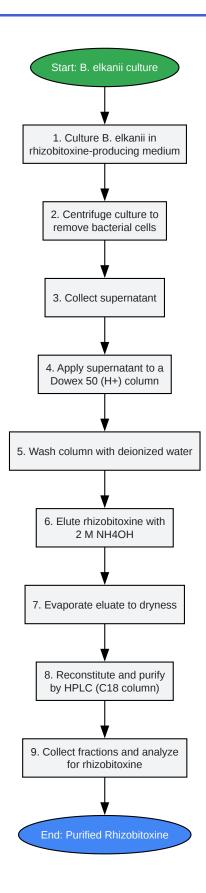
Experimental Protocols



Isolation and Purification of Rhizobitoxine from Bradyrhizobium elkanii

This protocol is a composite of methods described in the literature.[3][8]





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Workflow for Rhizobitoxine Isolation and Purification.



Methodology:

- Culture: Grow a rhizobitoxine-producing strain of Bradyrhizobium elkanii (e.g., USDA94) in a suitable liquid medium (e.g., Tris-YMRT) to the stationary phase.
- Cell Removal: Centrifuge the culture at 10,000 x g for 10 minutes to pellet the bacterial cells.
- Supernatant Collection: Carefully decant and collect the supernatant, which contains the secreted **rhizobitoxine**.
- Cation Exchange Chromatography:
 - Prepare a Dowex 50 (H+ form) cation exchange column.
 - Load the supernatant onto the column.
- Washing: Wash the column with several column volumes of deionized water to remove unbound impurities.
- Elution: Elute the bound **rhizobitoxine** from the column using 2 M ammonium hydroxide.
- Concentration: Evaporate the eluate to dryness under vacuum.
- HPLC Purification:
 - Reconstitute the dried residue in a suitable solvent (e.g., water or a low percentage of organic solvent).
 - Inject the sample onto a reverse-phase HPLC column (e.g., C18).
 - Elute with a gradient of an appropriate mobile phase (e.g., water and acetonitrile with a small amount of trifluoroacetic acid).
- Fraction Collection and Analysis: Collect fractions corresponding to the rhizobitoxine peak and confirm purity using analytical techniques such as LC-MS.

ACC Synthase Inhibition Assay

This assay quantifies the inhibitory effect of **rhizobitoxine** on ACC synthase activity.[5][9][10]



Methodology:

- Reaction Mixture Preparation: In a microcentrifuge tube, prepare the following reaction mixture:
 - ACC synthase enzyme (e.g., purified recombinant tomato bLE-ACS2).
 - 100 μM S-adenosylmethionine (SAM) (substrate).
 - 50 μM Pyridoxal phosphate (cofactor).
 - 100 μg/mL Bovine serum albumin (BSA).
 - 125 mM HEPES-KOH buffer (pH 8.5).
 - Varying concentrations of rhizobitoxine or a control.
 - Adjust the final volume with water.
- Incubation: Incubate the reaction mixture at 30°C for 15 minutes.
- Quantification of ACC: Determine the amount of ACC produced using the method of Lizada and Yang, which involves the conversion of ACC to ethylene and its quantification by gas chromatography.[5]
- Data Analysis: Calculate the percentage of inhibition for each **rhizobitoxine** concentration and determine the IC₅₀ value. Kinetic parameters such as the inhibition constant (Ki) can be determined by performing the assay with varying substrate concentrations and creating a Lineweaver-Burk plot.[5][6]

Table 3: Kinetic Parameters for ACC Synthase Inhibition by Rhizobitoxine[5][6]

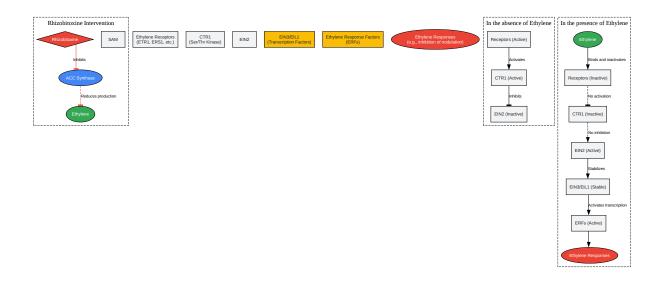
Parameter	Value	Enzyme Source
Km for SAM	29 μΜ	Tomato bLE-ACS2
Ki for Rhizobitoxine	0.025 μΜ	Tomato bLE-ACS2



Signaling Pathway Perturbation

Rhizobitoxine's inhibition of ACC synthase directly impacts the ethylene signaling pathway in plants, which is crucial for a wide range of developmental processes and stress responses, including nodulation.





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Overview of the Ethylene Signaling Pathway and **Rhizobitoxine**'s Point of Intervention.



Conclusion

Rhizobitoxine remains a molecule of high interest due to its specific and potent biological activities. This guide provides a foundational resource for researchers, summarizing its key chemical and physical properties and providing detailed experimental frameworks. Further research into the precise physicochemical characteristics and the full range of biological effects of **rhizobitoxine** will undoubtedly open new avenues for its application in agriculture and medicine.

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